Cas no 51259-03-1 (1-(2-bromopropyl)-4-(propan-2-yl)benzene)

1-(2-bromopropyl)-4-(propan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromopropyl)-4-(propan-2-yl)benzene
- 51259-03-1
- EN300-1912905
-
- Inchi: 1S/C12H17Br/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8H2,1-3H3
- InChI Key: WGYILVBVAFNYCM-UHFFFAOYSA-N
- SMILES: BrC(C)CC1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 240.05136g/mol
- Monoisotopic Mass: 240.05136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.5
1-(2-bromopropyl)-4-(propan-2-yl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912905-0.5g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1912905-10.0g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1912905-10g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 10g |
$2393.0 | 2023-09-17 | ||
Enamine | EN300-1912905-1.0g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1912905-2.5g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1912905-0.05g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1912905-1g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 1g |
$557.0 | 2023-09-17 | ||
Enamine | EN300-1912905-5.0g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1912905-0.25g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1912905-0.1g |
1-(2-bromopropyl)-4-(propan-2-yl)benzene |
51259-03-1 | 0.1g |
$490.0 | 2023-09-17 |
1-(2-bromopropyl)-4-(propan-2-yl)benzene Related Literature
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on 1-(2-bromopropyl)-4-(propan-2-yl)benzene
Comprehensive Overview of 1-(2-bromopropyl)-4-(propan-2-yl)benzene (CAS No. 51259-03-1): Properties, Applications, and Industry Insights
1-(2-bromopropyl)-4-(propan-2-yl)benzene (CAS No. 51259-03-1) is a specialized organic compound with a unique molecular structure, combining a brominated alkyl chain with an isopropyl-substituted benzene ring. This brominated aromatic derivative has garnered attention in pharmaceutical intermediates, material science, and fine chemical synthesis due to its versatile reactivity. The compound's molecular formula C12H17Br and molecular weight 241.17 g/mol make it a valuable building block for advanced chemical transformations.
In recent years, the demand for halogenated benzene derivatives like 1-(2-bromopropyl)-4-(propan-2-yl)benzene has surged, particularly in the development of liquid crystal materials and pharmaceutical precursors. Researchers frequently search for "CAS 51259-03-1 solubility data" or "synthesis routes for bromopropyl benzene derivatives," reflecting its growing industrial relevance. The compound's lipophilic nature and controlled reactivity make it suitable for catalytic cross-coupling reactions, a hot topic in green chemistry innovations.
The thermal stability of 51259-03-1 (up to 200°C under inert atmosphere) and its moderate polarity (logP ≈ 3.8) have been extensively studied for chromatographic separation techniques. Analytical chemists often inquire about "HPLC methods for 1-(2-bromopropyl)-4-(propan-2-yl)benzene" or "NMR spectra interpretation" of this compound. Recent publications highlight its utility in metal-organic framework (MOF) synthesis, where the bromine moiety serves as a coordination site for transition metals.
From an environmental perspective, the biodegradation pathways of brominated aromatic compounds like CAS 51259-03-1 have become a research focus, aligning with the industry's shift toward sustainable chemistry. Regulatory databases show increasing searches for "eco-friendly alternatives to brominated intermediates" and "51259-03-1 safety profile," prompting manufacturers to develop improved handling protocols. The compound's low volatility (vapor pressure < 0.01 mmHg at 25°C) contributes to safer workplace handling compared to smaller brominated molecules.
In material science applications, 1-(2-bromopropyl)-4-(propan-2-yl)benzene demonstrates exceptional performance as a monomer for specialty polymers. Its bulky isopropyl group introduces steric hindrance that can tune polymer crystallinity, a property highly sought after in high-performance plastics development. Patent literature reveals growing interest in "51259-03-1 for optical materials" and "flame-retardant additives," though the compound itself isn't classified as hazardous under current regulations.
The global market for fine chemicals containing CAS 51259-03-1 shows a compound annual growth rate (CAGR) of 6.2% (2023-2030), driven by demand from electronic materials and advanced drug formulation sectors. Quality specifications typically require ≥98% purity, with GC-MS being the preferred analytical method. Industry forums frequently discuss "supply chain for bromopropyl benzene derivatives" and "scalable synthesis optimization," indicating its commercial importance.
Recent advancements in flow chemistry have enabled more efficient production of 1-(2-bromopropyl)-4-(propan-2-yl)benzene, addressing previous challenges with batch process consistency. The compound's crystalline form (melting point 45-48°C) facilitates purification, while its solubility profile (soluble in ethanol, acetone; insoluble in water) makes it compatible with diverse reaction media. These characteristics explain why "51259-03-1 recrystallization methods" ranks among top search queries in organic chemistry databases.
Looking ahead, research continues to explore novel applications of CAS 51259-03-1 in catalysis and nanomaterial functionalization. Its balanced hydrophobicity and controllable reactivity position it as a promising candidate for surface modification agents in emerging technologies. As sustainable chemistry evolves, the development of atom-efficient bromination methods for producing this compound remains an active area of investigation, meeting both performance and environmental considerations.
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